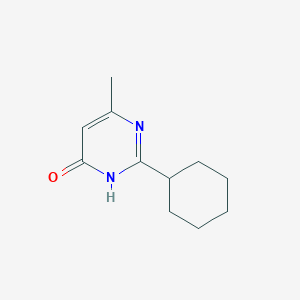

2-cyclohexyl-6-methylpyrimidin-4(3H)-one

描述

属性

IUPAC Name |

2-cyclohexyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-7-10(14)13-11(12-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTGYJYSJSRARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Cyclohexyl-6-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclohexyl and methyl substituents, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and other pharmacological properties based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H16N2O

- Molecular Weight : 192.26 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 250–500 µg/mL, indicating moderate bioactivity .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 250 | Moderate |

| Escherichia coli | >1000 | No activity |

| Bacillus subtilis | 500 | Moderate |

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). In vitro studies indicated that derivatives of pyrimidine compounds, including this compound, exhibited promising anti-HIV activity. The mechanism appears to involve inhibition of reverse transcriptase, a crucial enzyme for viral replication .

Case Study: Anti-HIV Activity

In a comparative study, various pyrimidine derivatives were tested for their ability to inhibit HIV-1 replication in MT-4 cell cultures. Among them, compounds similar to this compound showed IC50 values ranging from 0.32 µM to 1 µM, indicating significant antiviral potential .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in microbial and viral processes. For instance, the inhibition of reverse transcriptase in HIV suggests that the compound's structure allows it to fit into the active site of this enzyme, thereby blocking its function.

科学研究应用

Ion Channel Modulation

One of the significant applications of 2-cyclohexyl-6-methylpyrimidin-4(3H)-one is its role as a modulator of ion channels. Research indicates that derivatives of this compound can potentiate the activity of calcium-activated potassium channels (KCa2.2) while maintaining selectivity over other subtypes (KCa2.3). For instance, a study synthesized several analogs, including those with modifications to the cyclohexane moiety, which demonstrated enhanced potency in modulating KCa2 channel activity. Notably, compounds such as 2o and 2q showed approximately 7-fold and 10-fold increases in potency compared to their parent compound CyPPA .

Therapeutic Potential for Ataxia

The modulation of KCa2 channels has implications for treating neurological disorders like spinocerebellar ataxia type 2 (SCA2). In electrophysiological models, compounds derived from this compound were able to normalize the firing patterns of Purkinje cells in cerebellar slices from SCA2 mouse models. This suggests a potential therapeutic avenue for alleviating symptoms associated with this condition .

Synthesis Methodologies

The synthesis of this compound and its derivatives typically involves nucleophilic substitution reactions and careful optimization of substituent positions on both the pyrimidine and cyclohexane rings. For example, the synthesis process often utilizes anhydrous N,N-dimethylformamide (DMF) in conjunction with reagents like N,N-diisopropylethylamine (DIPEA) to achieve high yields (77-84%) for various analogs .

Table 1: Synthesis Conditions and Yields

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| 2a | 84 | DMF, DIPEA, Room Temperature |

| 2b | 77 | DMF, DIPEA, Reflux at 95°C |

| 2c | 82 | DMF, DIPEA, Ambient Temperature |

Case Study: KCa Channel Modulation

In a detailed study examining the structure-activity relationship (SAR) of modified pyrimidine derivatives, researchers found that specific substitutions on the cyclohexane ring significantly influenced the compounds' ability to potentiate KCa channel activity. The study highlighted how halogen substitutions at specific positions enhanced potency, leading to further investigations into their therapeutic efficacy in neurological models .

Case Study: Spinocerebellar Ataxia Type 2

Another pivotal case involved testing the selected compounds in an SCA2 model where they were shown to restore normal firing rates in affected cerebellar neurons. This research not only underscores the therapeutic potential of these compounds but also highlights their specificity towards certain ion channels that are critical in neurological function .

相似化合物的比较

Substituent Variations and Physicochemical Properties

Pyrimidinone derivatives exhibit diverse properties depending on substituents at positions 2 and 6. Below is a comparative analysis of structurally related compounds:

准备方法

General Synthetic Strategy

The synthesis of 2-cyclohexyl-6-methylpyrimidin-4(3H)-one typically starts from substituted pyrimidin-4(3H)-one precursors, which undergo alkylation or cycloalkylation at the 2-position. The key steps involve:

- Starting Material: 2-thioxopyrimidin-4(1H)-one or related pyrimidin-4(3H)-one derivatives.

- Alkylation Agent: Cyclohexyl halides (e.g., cyclohexyl bromide).

- Base: Potassium carbonate (K₂CO₃) or similar bases to facilitate nucleophilic substitution.

- Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF).

- Temperature: Mild heating (room temperature to 65 °C) to optimize reaction rates.

This approach leverages the nucleophilicity of the sulfur or nitrogen atom in the pyrimidinone ring to displace the halide from the cyclohexyl halide, forming the 2-cyclohexyl substituted product.

Specific Preparation Method and Reaction Conditions

A representative procedure reported involves the following:

- Step 1: Dissolve the pyrimidin-4(3H)-one derivative (e.g., 5-allyl 6-benzyl-2-(methylthio)pyrimidin-4(3H)-one) in anhydrous DMF.

- Step 2: Add potassium carbonate (K₂CO₃) as a base.

- Step 3: Introduce cyclohexyl bromide (or other cycloalkyl halides) to the stirred solution.

- Step 4: Stir the reaction mixture at room temperature for 8–12 hours.

- Step 5: Quench the reaction by pouring into cold water to precipitate the product.

- Step 6: Collect the precipitate by filtration and wash sequentially with water, methanol, and diethyl ether.

- Step 7: Dry under vacuum and purify by flash chromatography (e.g., 30% ethyl acetate/petroleum ether).

Yields: The reaction typically affords the target 2-cyclohexyl substituted pyrimidin-4(3H)-one in good yields, around 70–80%, with melting points in the range of 160–166 °C depending on substituents and purity.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic substitution at the 2-position of the pyrimidin-4(3H)-one ring:

- The sulfur or nitrogen atom in the pyrimidinone acts as a nucleophile.

- The cyclohexyl bromide serves as an electrophile.

- Potassium carbonate deprotonates the nucleophilic site, enhancing its reactivity.

- The substitution leads to the formation of the 2-cyclohexyl derivative.

This method is versatile and can be adapted to other alkyl or cycloalkyl halides to synthesize a range of substituted pyrimidin-4(3H)-ones.

Comparative Table of Preparation Conditions and Yields

| Entry | Starting Material | Alkylation Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|---|

| 1 | 5-Allyl 6-benzyl-2-(methylthio)pyrimidin-4(3H)-one | Cyclohexyl bromide | K₂CO₃ | DMF | Room temp | 8–12 h | 76 | Flash chromatography (30% EtOAc/pet. ether) |

| 2 | 2-Thioxopyrimidin-4(1H)-one | Cyclohexyl bromide | K₂CO₃ | DMF | 65 °C | 6–10 h | 70–80 | Column chromatography |

Additional Notes on Reaction Optimization and Purification

- Base Selection: Potassium carbonate is preferred for its mild basicity and compatibility with DMF.

- Solvent Choice: Anhydrous DMF is optimal due to its polarity and ability to dissolve both reactants and base.

- Temperature Control: Mild heating accelerates the reaction without promoting side reactions.

- Purification: Flash chromatography using ethyl acetate and petroleum ether mixtures effectively separates the product from impurities.

- Washing Steps: Sequential washing with water, methanol, and diethyl ether removes inorganic salts and organic impurities.

Research Findings and Applications

The described synthetic approach has been applied to prepare various S-alkylated and cycloalkylated pyrimidin-4(3H)-one derivatives with potential biological activities. The method's flexibility allows for structural modifications at the 2-position, enabling structure-activity relationship studies relevant to medicinal chemistry.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclohexyl-6-methylpyrimidin-4(3H)-one, and what are their mechanistic considerations?

- Answer : The compound is typically synthesized via cyclocondensation reactions. For example, cyclohexyl groups can be introduced through nucleophilic substitution or Friedel-Crafts alkylation of pyrimidinone precursors. A common approach involves reacting cyclohexylamine derivatives with β-keto esters or malononitrile intermediates under acidic or basic conditions to form the pyrimidinone core . Mechanistic studies suggest that the regioselectivity of substituents (e.g., methyl vs. cyclohexyl) depends on reaction temperature and catalyst choice (e.g., HCl in DMF or NH₄OH solutions) .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Answer : Purity is assessed via HPLC or GC-MS, while structural confirmation relies on spectroscopic methods:

- NMR : H and C NMR identify substituent positions (e.g., methyl at C6 and cyclohexyl at C2).

- X-ray crystallography : Resolves tautomeric forms (e.g., 3H-pyrimidinone vs. 1H-pyrimidinone) and confirms stereochemistry of the cyclohexyl group .

- Mass spectrometry : Validates molecular weight (e.g., expected m/z for CHNO) .

Q. What are the known physicochemical properties of this compound, and how do they influence solubility in biological assays?

- Answer : The compound’s logP (estimated ~2.5) and hydrogen-bonding capacity (via the 4-oxo group) dictate solubility in polar solvents (e.g., DMSO or ethanol). Poor aqueous solubility may require formulation with surfactants or co-solvents for in vitro assays. Thermal stability (TGA/DSC) and crystallinity (PXRD) are critical for storage and reproducibility .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

- Answer : Density Functional Theory (DFT) predicts transition states and energy barriers for key steps like cyclohexyl group incorporation. Molecular docking studies can also guide modifications to enhance bioactivity by analyzing interactions with target enzymes (e.g., dihydrofolate reductase) .

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

- Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or cell-line specificity. To address this:

- Standardize protocols : Use consistent solvent systems (e.g., 0.1% DMSO) and include positive controls (e.g., known pyrimidinone inhibitors).

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methyl with ethyl) to isolate effects on potency .

Q. How does the tautomeric equilibrium of this compound affect its reactivity and biological interactions?

- Answer : The 3H-pyrimidinone tautomer dominates in non-polar solvents, favoring hydrogen bonding with biological targets. In polar solvents, the 1H tautomer may form, altering reactivity in nucleophilic substitutions. Solvent-dependent H NMR and IR spectroscopy (e.g., carbonyl stretching at ~1680 cm) can monitor tautomer distribution .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Answer : Key challenges include:

- Racemization : The cyclohexyl group’s stereochemistry may degrade under high-temperature conditions. Chiral HPLC or SFC (supercritical fluid chromatography) monitors enantiomeric excess.

- Byproduct formation : Optimize catalyst loading (e.g., chiral Lewis acids) and reaction time to minimize dimerization or oxidation byproducts .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

| Technique | Observations | Significance |

|---|---|---|

| H NMR | δ 1.2–1.8 (m, cyclohexyl), δ 2.4 (s, CH), δ 8.1 (s, NH) | Confirms substituent positions and tautomer form |

| IR | 1680 cm (C=O stretch) | Validates pyrimidinone core |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| 6-Methylpyrimidin-4(3H)-one | Incomplete cyclohexylation | Increase reaction time or cyclohexyl halide stoichiometry |

| Dimerized product | Excess base or prolonged heating | Use lower temperatures and controlled pH |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。